Hypothemycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

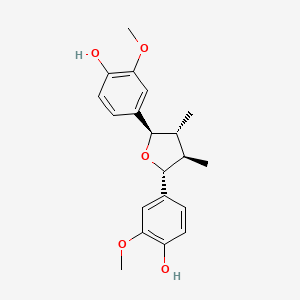

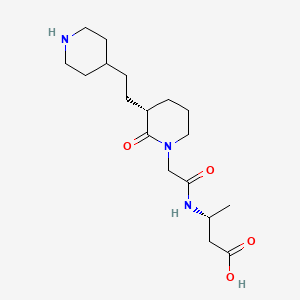

Hypothemycin is a potent, selective MEK inhibitor and an antiproliferative agent . It is a small molecule with the chemical formula C19H22O8 . It is a macrolide protein kinase inhibitor from the fungus Hypomyces subiculosus .

Synthesis Analysis

During the biosynthesis of Hypothemycin, its carbon framework is assembled by two iterative polyketide synthases (PKSs), Hpm8 (highly reducing) and Hpm3 (nonreducing) . Hypothemycin was also used in the semisynthesis of a series of C8–C9 diol derivatives .Molecular Structure Analysis

The molecular weight of Hypothemycin is 378.37 . The crystal structure of Hypothemycin bound to ERK2 has been determined .Chemical Reactions Analysis

Hypothemycin, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8–C9 diol derivatives . A step-economical approach was chosen, whereby nonselective reactions functionalized the diol to generate multiple analogues in a single reaction .Physical And Chemical Properties Analysis

Hypothemycin is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Therapeutic Targets in Trypanosoma Brucei

Hypothemycin has been identified as a potential therapeutic target for African trypanosomiasis, a disease caused by the protozoan, Trypanosoma brucei . This disease, commonly known as sleeping sickness, is a debilitating and potentially fatal tropical disease that is widespread in sub-Saharan Africa . Hypothemycin inhibits a number of protein kinases, which kills the T. brucei parasites that cause sleeping sickness . This discovery has opened up new therapeutic targets for the disorder .

Antifungal Activity Against Peronophythora Litchii

Hypothemycin has shown significant antifungal activity against Peronophythora litchii both in vitro and in vivo . The treatment with Hypothemycin substantially suppressed spore germination of P. litchii, with an inhibition rate of 100% when 0.78 μg/mL Hypothemycin was applied . This suggests that Hypothemycin could be helpful for the storage of harvested litchi fruit .

Inhibition of CDXG Kinases

Hypothemycin has been shown to inhibit CDXG kinases, a subset of human kinases . This inhibition is achieved through a covalent interaction, which has potential implications in the treatment of various diseases where these kinases play a crucial role .

Treatment of Mice Infected with T. Brucei

Hypothemycin has been used to treat mice infected with T. brucei, with one third of the animals being completely cured of the infection . However, high doses of the drug led to side effects .

Safety And Hazards

将来の方向性

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . Hypothemycin, which inhibits a number of protein kinases, kills the T. brucei parasites that cause sleeping sickness and reveals new therapeutic targets for the disorder .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hypothemycin involves the use of several reactions to form the complex structure of the compound.", "Starting Materials": [ "L-glutamic acid", "L-valine", "L-proline", "L-leucine", "L-isoleucine", "L-serine", "L-alanine", "L-phenylalanine", "L-tyrosine", "4-methyl-3-penten-2-one", "ethyl chloroformate", "methyl lithium", "trimethylsilyl chloride", "methyl magnesium bromide", "oxalyl chloride", "methyl isocyanate", "sodium borohydride", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "The synthesis pathway begins with the protection of L-glutamic acid using ethyl chloroformate to form the ethyl ester.", "The ethyl ester is then reacted with methyl lithium and 4-methyl-3-penten-2-one to form an enolate.", "The enolate is then reacted with trimethylsilyl chloride to form a silyl enol ether.", "The silyl enol ether is then reacted with methyl magnesium bromide to form a tertiary alcohol.", "The tertiary alcohol is then reacted with oxalyl chloride to form an acid chloride.", "The acid chloride is then reacted with L-valine, L-proline, L-leucine, L-isoleucine, L-serine, L-alanine, L-phenylalanine, and L-tyrosine to form a peptide chain.", "The peptide chain is then reacted with methyl isocyanate to form a urea derivative.", "The urea derivative is then reduced with sodium borohydride to form a secondary amine.", "The secondary amine is then reacted with sodium cyanoborohydride to form a tertiary amine.", "The tertiary amine is then reacted with sodium hydroxide and hydrochloric acid to form Hypothemycin." ] } | |

CAS番号 |

76958-67-3 |

製品名 |

Hypothemycin |

分子式 |

C19H22O8 |

分子量 |

378.4 g/mol |

IUPAC名 |

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |

InChIキー |

SSNQAUBBJYCSMY-KNTMUCJRSA-N |

異性体SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

正規SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

外観 |

Solid powder |

純度 |

>98% |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hypothemycin, NSC 354462 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674064.png)

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)

![(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B1674066.png)

![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)